![molecular formula C23H24N6 B2530896 1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946202-72-8](/img/structure/B2530896.png)
1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a derivative of pyrazolo[3,4-d]pyrimidine, which is a heterocyclic aromatic organic compound. Pyrazolo[3,4-d]pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiaggregating properties. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been studied for various biological activities.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of various starting materials to introduce different substituents that can alter the compound's biological activity. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines was performed by modifying the parent compound with different side chains and substituents to study their anti-inflammatory properties . Similarly, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines involved the reaction of a pyrazole derivative with different amines . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. Substituents on the rings, such as phenyl or methyl groups, can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. Computational studies, such as density functional theory (DFT), are often used to analyze the electronic structure and predict the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the substituents present on the rings. For example, the introduction of a dimethylaminomethylene group can facilitate the formation of new derivatives through reactions with various amines . The presence of electron-donating or electron-withdrawing groups can also affect the compound's reactivity towards nucleophiles and electrophiles, which is essential for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can enhance or reduce these properties, affecting the compound's pharmacokinetic profile. For instance, the introduction of a longer side chain at the 4-position of pyrazolo[1,5-a]pyrimidines was found to increase anti-inflammatory activity and reduce ulcerogenic activity . The antibacterial activity of pyrazoline and pyrimidine derivatives was also tested, showing that certain derivatives have significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
科学的研究の応用
Synthesis and Biological Evaluation
- Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some compounds exhibited cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, as well as inhibition of 5-lipoxygenase, which is involved in inflammation processes (Rahmouni et al., 2016).
Antimicrobial Activity
- New heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety have been synthesized and demonstrated antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Bondock et al., 2008).
Anticancer and Anti-inflammatory Activities
- Certain pyrazolo[3,4-d]pyrimidine derivatives have been found to have anticancer and anti-inflammatory activities, with some compounds showing activity superior to reference drugs without ulcerogenic activity (Auzzi et al., 1983).
Antiproliferative and Enzyme Inhibitory Effects
- A specific derivative, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, exhibited cytotoxic activity against various cancer cell lines and potent inhibitory activity against several receptors and enzymes, highlighting its potential in cancer therapy (Bakr & Mehany, 2016).
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-8-9-18(2)21(14-17)29-23-20(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCZVLNSLXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)
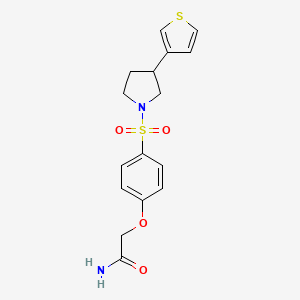
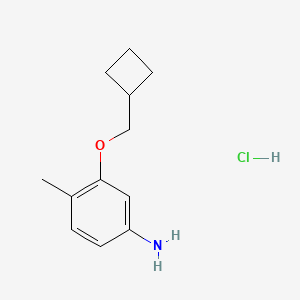
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
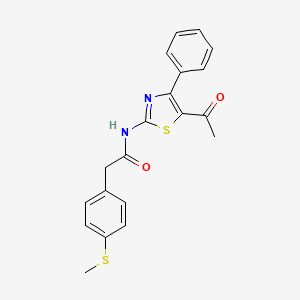
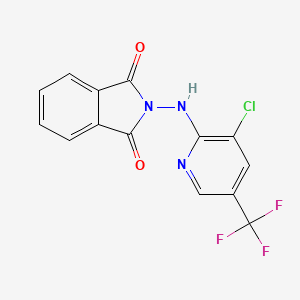
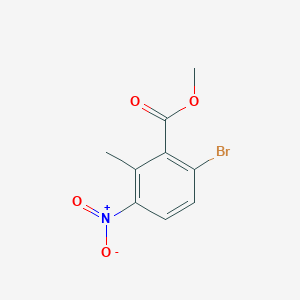

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
